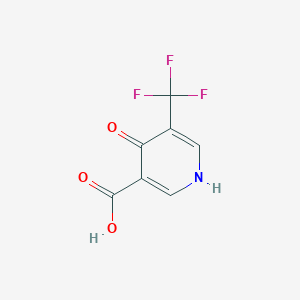

4-Hydroxy-5-(trifluoromethyl)nicotinic acid

Description

Properties

IUPAC Name |

4-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-11-1-3(5(4)12)6(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRMFIMXJCWETR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid typically involves multiple steps. One common method starts with 1,1-trifluoro-4-amino-3-butene-2-ketone and 3-methoxy methyl acrylate, which undergo a condensation reaction under alkaline conditions to form an intermediate. This intermediate is then cyclized and hydrolyzed to yield the final product .

Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. The use of polar organic solvents and controlled reaction temperatures are crucial. The reaction conditions are designed to be scalable, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Catalysts like palladium or nickel are often employed in substitution reactions.

Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-Hydroxy-5-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in modulating biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Hydroxy-5-(trifluoromethyl)nicotinic acid with analogous nicotinic acid derivatives, focusing on substituents, molecular properties, and applications:

Key Observations:

Electronic Effects :

- The -CF₃ group in this compound increases acidity (pKa reduction) compared to methyl or chloro analogs (e.g., 4-Hydroxy-6-methylnicotinic acid) .

- Chlorine in 2-Chloro-5-(trifluoromethyl)nicotinic acid introduces steric hindrance and alters reactivity for cross-coupling reactions .

Solubility and Bioavailability :

- Hydroxyl groups (e.g., in 5-(2-Fluorophenyl)-2-hydroxynicotinic acid) improve aqueous solubility, critical for drug absorption .

- Trifluoromethoxy substituents (e.g., in 5-(4-Trifluoromethoxyphenyl)-nicotinic acid) enhance membrane permeability due to increased lipophilicity .

Applications :

Biological Activity

4-Hydroxy-5-(trifluoromethyl)nicotinic acid, a derivative of nicotinic acid, has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various therapeutic applications.

The molecular formula of this compound is C7H6F3N O3, with a molecular weight of approximately 207.12 g/mol. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, studies have shown that derivatives of nicotinic acid can possess selective antibacterial properties against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications at the 5-position can lead to increased efficacy against various bacterial strains .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The compound may modulate the activity of specific enzymes involved in metabolic pathways, which could have implications for treating diseases such as diabetes and obesity. For example, similar compounds have demonstrated inhibitory effects on enzymes related to lipid metabolism, suggesting a potential role in managing metabolic disorders.

Neuroprotective Effects

Emerging evidence suggests that nicotinic acid derivatives, including this compound, may exhibit neuroprotective effects. These compounds could influence neurotransmitter systems and provide protective benefits against neurodegenerative diseases. Studies on related compounds have shown promising results in enhancing cognitive function and reducing neuronal damage in animal models .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Receptor Modulation : The trifluoromethyl group enhances binding affinity to nicotinic acetylcholine receptors, potentially leading to improved neurotransmission.

- Enzyme Interaction : The compound may interact with key metabolic enzymes, altering their activity and influencing metabolic pathways.

- Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties, thereby reducing oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nicotinic acid derivatives, including this compound. The results demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15.625 μM to 62.5 μM. The presence of the trifluoromethyl group was crucial in enhancing the overall antimicrobial effect compared to non-substituted analogs .

Case Study 2: Neuroprotective Properties

In a neuroprotection study involving rodent models of Alzheimer's disease, administration of this compound resulted in a marked reduction in cognitive decline as measured by behavioral tests. Histological analysis indicated decreased neuronal loss and reduced amyloid plaque formation compared to control groups .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity (MIC μM) | Neuroprotective Effects | Enzyme Inhibition |

|---|---|---|---|

| This compound | 15.625 - 62.5 | Significant | Moderate |

| Nicotinic Acid | >100 | Minimal | Low |

| 5-(Trifluoromethoxy)nicotinic Acid | 31.25 - 125 | Moderate | High |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-hydroxy-5-(trifluoromethyl)nicotinic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Ensure respiratory protection (e.g., NIOSH-approved masks) if dust or aerosols are generated .

- Ventilation : Conduct experiments in fume hoods to minimize inhalation exposure .

- Spill Management : Avoid water dispersion; use inert absorbents (e.g., vermiculite) for solid spills. Prevent entry into drains .

- Storage : Store in a cool, dry place away from oxidizers and heat sources. Label containers with hazard warnings .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to compare fragmentation patterns with reference spectra (e.g., NIST Chemistry WebBook) .

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to resolve trifluoromethyl (-CF) and hydroxyl (-OH) groups. Note that trifluoromethyl groups may complicate splitting patterns due to coupling with fluorine nuclei .

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to assess purity. Use UV detection at 254 nm for nitro/aromatic moieties .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Halogenation-Functionalization : Start with 5-trifluoromethylnicotinic acid derivatives. Introduce hydroxyl groups via nucleophilic substitution or metal-catalyzed hydroxylation (e.g., Cu(I)/phenanthroline systems) .

- Protection-Deprotection Strategies : Protect the carboxylic acid group using tert-butyl esters to prevent side reactions during hydroxylation. Deprotect with TFA post-synthesis .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Typical yields range from 40–60% for trifluoromethylated intermediates .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound during derivatization?

- Methodological Answer :

- pH Sensitivity : Under acidic conditions (pH < 3), the hydroxyl group may protonate, reducing reactivity. Use buffered systems (pH 5–7) for amide coupling reactions .

- Thermal Stability : Avoid temperatures >80°C to prevent decarboxylation. Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds .

- Light Sensitivity : Store solutions in amber vials; trifluoromethyl groups can undergo photolytic cleavage under UV light .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug design?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-311+G(d,p) basis sets for accuracy .

- Molecular Docking : Model interactions with target enzymes (e.g., NAD+ synthetase) using AutoDock Vina. Prioritize hydrogen bonding with the hydroxyl and carboxylic acid groups .

- Solubility Prediction : Apply COSMO-RS simulations to optimize solvent systems for bioavailability .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound?

- Methodological Answer :

- Cross-Validation : Compare MS/MS fragmentation with synthetic standards. For NMR, use deuterated DMSO-d to resolve exchangeable protons (e.g., -OH) .

- Isotopic Labeling : Synthesize -labeled analogs to confirm peak assignments in complex spectra .

- Advanced Techniques : Utilize 2D NMR (e.g., HSQC, HMBC) to correlate and signals .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .

- Byproduct Management : Monitor for trifluoroacetic acid (TFA) residues via ion chromatography. Use scavenger resins (e.g., polymer-bound trisamine) during amide couplings .

- Reactor Design : Use flow chemistry systems to control exothermic reactions (e.g., nitrations) and improve safety .

Key Research Findings

- Safety : The compound generates toxic gases (e.g., NO) under combustion; fire suppression requires alcohol-resistant foam .

- Reactivity : The hydroxyl group enhances hydrogen-bonding capacity, making it a candidate for enzyme inhibition studies .

- Synthetic Limitations : Low yields in direct hydroxylation routes necessitate alternative protecting-group strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.